molecular formula C14H14N2O3 B11858915 2-(Quinoline-2-carboxamido)butanoic acid CAS No. 6295-61-0

2-(Quinoline-2-carboxamido)butanoic acid

Cat. No.: B11858915
CAS No.: 6295-61-0
M. Wt: 258.27 g/mol
InChI Key: YUPGSMPXROTNSM-UHFFFAOYSA-N
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Description

2-(Quinoline-2-carboxamido)butanoic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring system fused with a carboxamido group and a butanoic acid moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinoline-2-carboxamido)butanoic acid typically involves the reaction of quinoline-2-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinoline and butanoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Quinoline-2-carboxamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Quinoline-2-carboxamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Quinoline-2-carboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: A precursor in the synthesis of 2-(Quinoline-2-carboxamido)butanoic acid.

    Quinoline-8-carboxamido derivatives: Similar in structure but with different substitution patterns on the quinoline ring.

    Quinoline-4-carboxylic acid: Another quinoline derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

6295-61-0

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-(quinoline-2-carbonylamino)butanoic acid

InChI

InChI=1S/C14H14N2O3/c1-2-10(14(18)19)16-13(17)12-8-7-9-5-3-4-6-11(9)15-12/h3-8,10H,2H2,1H3,(H,16,17)(H,18,19)

InChI Key

YUPGSMPXROTNSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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